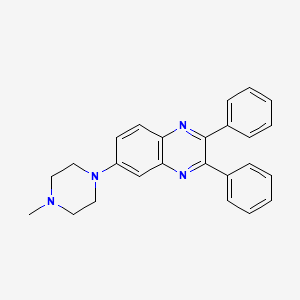
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, including nucleophilic substitution reactions and condensation methods. For instance, Mishriky and Moustafa (2013) discussed the synthesis of a similar compound through a nucleophilic substitution reaction, highlighting the versatility of these methods in creating complex quinoxaline derivatives (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives often involves intricate interactions between the constituent atoms, influencing their physical and chemical properties. Studies such as those by Anthal et al. (2014) provide insights into the crystal structure of related compounds, offering a basis for understanding the molecular conformation and its implications on reactivity and interaction with biological targets (Anthal et al., 2014).
Chemical Reactions and Properties
Quinoxaline derivatives undergo various chemical reactions, including displacement reactions, as discussed by Nagarajan et al. (1986), which are crucial for functionalizing the compound or modifying its structure for specific applications (Nagarajan et al., 1986).
科学的研究の応用
Antibacterial Activities
The compound 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline and its derivatives have been studied for their antibacterial properties. For example, temafloxacin hydrochloride, a closely related compound, is a potent member of the 4-pyridone-3-carboxylic acid class of antibacterial agents and has been under clinical development as a broad-spectrum antimicrobial agent (Chu et al., 1991).
Anticancer Activity
Research has also been conducted on the anticancer potential of similar compounds. A comparative analysis of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents has shown that derivatives with certain substituents demonstrate a high level of anticancer activity. These findings indicate that these compounds, including ones similar to this compound, could be promising for anticancer drug development (Konovalenko et al., 2022).
作用機序
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .
Biochemical Pathways
Similar compounds have been found to interact with enzymes like candidapepsin-2 and cathepsin l2 , which are involved in proteolysis, a critical process in many biological pathways.
Pharmacokinetics
Similar compounds have been found to be extensively metabolized . The bioavailability of this compound may be influenced by factors such as its absorption rate, distribution within the body, metabolism rate, and the rate and route of elimination.
特性
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKYDSWWHQSJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromoimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2491969.png)
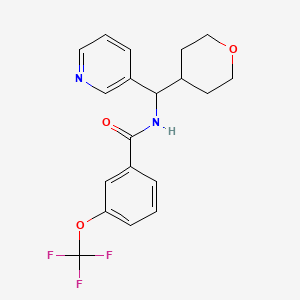


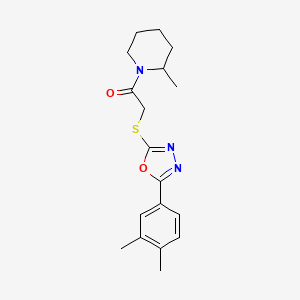
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2491981.png)

![2-(2-Methylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2491984.png)
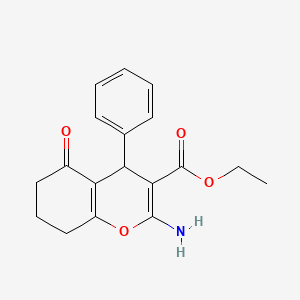
![2-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2491986.png)
![Ethyl 2-{3-[(ethoxycarbonyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl}acetate](/img/structure/B2491987.png)
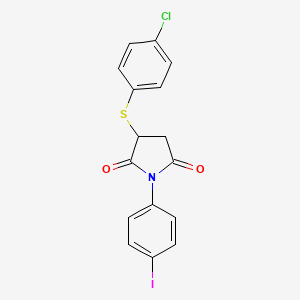
![5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B2491990.png)
